5-chloro-2-methoxy-N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-aminosulfonylphenyl)ethylamine in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Uniqueness
Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- is unique due to its specific structural features, such as the presence of both methoxy and sulfonyl groups.
Properties
Molecular Formula |
C24H25ClN2O5S |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]ethyl]benzamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-20-8-3-18(4-9-20)16-27-33(29,30)21-10-5-17(6-11-21)13-14-26-24(28)22-15-19(25)7-12-23(22)32-2/h3-12,15,27H,13-14,16H2,1-2H3,(H,26,28) |
InChI Key |
ZVJMBZPPJPIYMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.